Ethyl 4-[(2-hydroxyphenyl)amino]-8-methoxyquinoline-3-carboxylate
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Overview
Description
ETHYL 4-(2-HYDROXYANILINO)-8-METHOXY-3-QUINOLINECARBOXYLATE is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, hydroxyanilino, and methoxy groups. Its chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of ETHYL 4-(2-HYDROXYANILINO)-8-METHOXY-3-QUINOLINECARBOXYLATE typically involves the Gould-Jacobs approach. This method includes the reaction between a suitably substituted aniline and substituted ethylenemalonate, followed by cyclization of the product . The hydroxyl group at C-8 is often protected with a tosyl group to facilitate the reaction. The transesterification reaction using indium triiodide as a catalyst is also employed to prepare different ester derivatives .
Chemical Reactions Analysis
ETHYL 4-(2-HYDROXYANILINO)-8-METHOXY-3-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Scientific Research Applications
ETHYL 4-(2-HYDROXYANILINO)-8-METHOXY-3-QUINOLINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(2-HYDROXYANILINO)-8-METHOXY-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with DNA replication processes, leading to its potential anticancer effects . The exact molecular targets and pathways are still under investigation, but its ability to induce DNA replication stress is a key aspect of its mechanism .
Comparison with Similar Compounds
ETHYL 4-(2-HYDROXYANILINO)-8-METHOXY-3-QUINOLINECARBOXYLATE can be compared with other quinoline derivatives such as:
4-Nitro-γ-carbolines: These compounds also exhibit biological activities but differ in their substitution patterns and specific applications.
Substituted Anilines: These compounds share the aniline moiety but differ in their overall structure and reactivity.
The uniqueness of ETHYL 4-(2-HYDROXYANILINO)-8-METHOXY-3-QUINOLINECARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O4 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
ethyl 4-(2-hydroxyanilino)-8-methoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C19H18N2O4/c1-3-25-19(23)13-11-20-18-12(7-6-10-16(18)24-2)17(13)21-14-8-4-5-9-15(14)22/h4-11,22H,3H2,1-2H3,(H,20,21) |
InChI Key |
WMMYROHABQFQJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3O)C=CC=C2OC |
Origin of Product |
United States |
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